3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with acetic anhydride under reflux conditions.
Formation of the Oxazole Ring: The oxazole ring is formed by cyclization of a suitable precursor, such as an α-haloketone, with an amide.
Coupling Reaction: The final step involves coupling the benzothiazole and oxazole rings through a carboxamide linkage. This is achieved by reacting the benzothiazole derivative with an oxazole carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles attached to the oxazole ring.
Scientific Research Applications
3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- 3,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-piperidinecarbothioamide
Uniqueness
3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide is unique due to its specific combination of benzothiazole and oxazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H13N3O2S |
---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C14H13N3O2S/c1-7-4-5-10-11(6-7)20-14(15-10)16-13(18)12-8(2)17-19-9(12)3/h4-6H,1-3H3,(H,15,16,18) |
InChI Key |
JUDFWYGDAQQVOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(ON=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.